PRT062607 Hydrochloride

Description

Properties

IUPAC Name |

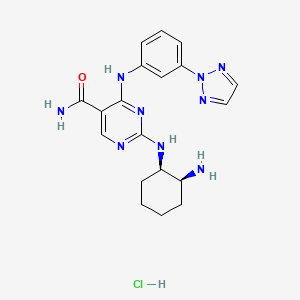

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNLLPXCNDZJMJ-IDVLALEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370261-97-4 | |

| Record name | 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

PRT062607 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT062607 hydrochloride, a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), has demonstrated significant therapeutic potential in the context of B-cell malignancies and inflammatory diseases. This technical guide delineates the core mechanism of action of PRT062607, focusing on its role in modulating critical signaling pathways. We provide a comprehensive overview of its inhibitory effects, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] Dysregulation of Syk activity is implicated in the pathogenesis of numerous diseases, particularly B-cell lymphomas like Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL), as well as autoimmune and inflammatory conditions.[3][4] this compound (also known as P505-15) has emerged as a promising therapeutic agent due to its high selectivity and potent inhibition of Syk.[5] This document provides an in-depth exploration of its mechanism of action.

Core Mechanism of Action: Syk Inhibition

PRT062607 acts as an ATP-competitive inhibitor of Syk, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This targeted inhibition disrupts the signal transduction cascades that are crucial for the survival, proliferation, and activation of B-cells and other immune cells.

Inhibition of B-Cell Receptor (BCR) Signaling

The BCR signaling pathway is fundamental for B-cell development, activation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with Syk playing a central role.

Signaling Pathway Diagram: B-Cell Receptor Signaling Inhibition by PRT062607

Caption: Inhibition of the BCR signaling pathway by PRT062607.

PRT062607 effectively blocks the autophosphorylation of Syk at tyrosines 525 and 526, a critical step for its activation.[6] This, in turn, prevents the phosphorylation and activation of downstream signaling molecules, including:

-

B-lymphocyte linker (BLNK): A key adaptor protein that recruits other signaling molecules.

-

Phospholipase C gamma 2 (PLCγ2): Important for calcium signaling and activation of transcription factors.

-

Phosphoinositide 3-kinase (PI3K)/AKT pathway: A crucial pathway for cell survival and proliferation.

-

Extracellular signal-regulated kinase (ERK): A member of the MAPK family involved in cell proliferation and differentiation.

By inhibiting these pathways, PRT062607 leads to decreased B-cell activation, proliferation, and ultimately, apoptosis in malignant B-cells.[3][4]

Inhibition of Fc Receptor (FcR) Signaling

Fc receptors, present on the surface of various immune cells like mast cells, macrophages, and B-cells, are activated by antibody-antigen complexes. Syk is a critical component of FcR signaling. PRT062607 has been shown to inhibit FcεRI-mediated basophil degranulation, a process dependent on Syk activation.[1] This highlights its potential in treating allergic and inflammatory conditions.

Quantitative Data

The inhibitory activity of PRT062607 has been quantified in various assays, demonstrating its high potency and selectivity.

| Parameter | Value | Assay System | Reference |

| Syk IC50 | 1-2 nM | Cell-free enzymatic assay | [5] |

| Syk IC50 | 0.178 µM | Inhibition of BLNK phosphorylation in Ramos cells | |

| B-cell Activation IC50 | 0.27 µM | BCR-mediated B-cell activation in human whole blood | [1] |

| Basophil Degranulation IC50 | 0.15 µM | FcεRI-mediated basophil degranulation in human whole blood | [1] |

| Selectivity | >80-fold | More selective for Syk than other kinases (e.g., Fgr, Lyn, FAK, Pyk2, Zap70) | [5] |

| CLL Cell Viability IC50 | Variable (activity seen in 36% of primary CLL samples at < 3 µM) | MTS assay on primary CLL cells | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the mechanism of action of PRT062607.

SYK Autophosphorylation Assay (Western Blot)

This assay is used to directly assess the inhibitory effect of PRT062607 on Syk kinase activity.

Experimental Workflow: SYK Autophosphorylation Western Blot

Caption: Workflow for assessing SYK autophosphorylation via Western Blot.

Protocol:

-

Cell Culture: Culture human Non-Hodgkin's Lymphoma (NHL) or Chronic Lymphocytic Leukemia (CLL) cell lines (e.g., Ramos, SUDHL-4) in appropriate media.

-

Treatment: Pre-incubate cells with desired concentrations of PRT062607 or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Pellet cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk Y525/526) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control, such as total Syk or β-actin, should also be probed on the same membrane.

Intracellular Phospho-flow Cytometry for AKT and ERK

This method allows for the quantitative analysis of downstream signaling inhibition in individual cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with PRT062607 and stimulate with anti-IgM as described in the Western Blot protocol.

-

Fixation: Fix the cells immediately after stimulation by adding formaldehyde (B43269) to a final concentration of 1.5-2% and incubating for 10 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.

-

Staining: Wash the cells to remove methanol and then stain with fluorescently-conjugated antibodies specific for phosphorylated AKT (p-AKT Ser473) and phosphorylated ERK (p-ERK Thr202/Tyr204) for 1 hour at room temperature, protected from light. Cell surface markers (e.g., CD19 for B-cells) can be co-stained.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the cell population of interest (e.g., CD19-positive cells) and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies to determine the level of inhibition.

Apoptosis Assay (Caspase-3 Activation)

This assay measures the induction of apoptosis in cancer cells following treatment with PRT062607.

Protocol:

-

Cell Culture and Treatment: Culture NHL or CLL cells and treat with various concentrations of PRT062607 or vehicle for 24-72 hours.

-

Staining: Harvest the cells and stain for active caspase-3 using a commercially available kit, which typically involves a fluorescently labeled inhibitor of caspase-3 (e.g., a FLICA reagent) or an antibody specific for the cleaved, active form of caspase-3. A viability dye (e.g., propidium (B1200493) iodide or DAPI) should be included to exclude necrotic cells.

-

Data Acquisition: Analyze the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells that are positive for active caspase-3 to determine the level of apoptosis induced by PRT062607.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of PRT062607 on the metabolic activity and viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed NHL or CLL cells into a 96-well plate at a predetermined optimal density.

-

Treatment: Add serial dilutions of PRT062607 to the wells and incubate for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of Syk kinase. Its mechanism of action is centered on the disruption of BCR and FcR signaling pathways, which are critical for the pathophysiology of various B-cell malignancies and inflammatory disorders. By inhibiting the phosphorylation of Syk and its downstream effectors, PRT062607 effectively blocks pro-survival and proliferative signals, leading to apoptosis in malignant cells and suppression of inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic applications of this promising compound.

References

- 1. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Overexpression of Syk tyrosine kinase in peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

PRT062607 Hydrochloride: A Deep Dive into the Syk Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1][3] Its involvement in aberrant signaling pathways associated with autoimmune diseases and B-cell malignancies has made it a compelling therapeutic target. This technical guide provides an in-depth overview of the this compound-mediated Syk inhibition pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Mechanism of Action and Signaling Pathway

PRT062607 acts as a highly specific inhibitor of Syk, with an IC50 of 1 nM in cell-free assays.[4] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[2] By binding to the ATP-binding pocket of Syk, PRT062607 prevents the phosphorylation and activation of Syk, thereby blocking downstream signaling cascades.

In the context of B-cell signaling, activation of the BCR by an antigen leads to the recruitment and activation of Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79a and CD79b. Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to Syk's recruitment to the receptor complex and its subsequent activation through phosphorylation.

Activated Syk, in turn, phosphorylates a number of downstream adaptor proteins and enzymes, including B-cell linker protein (BLNK), phospholipase C gamma 2 (PLCγ2), and Bruton's tyrosine kinase (BTK). This cascade of phosphorylation events ultimately results in the activation of transcription factors such as NF-κB and NFAT, leading to B-cell proliferation, differentiation, and antibody production. PRT062607 effectively abrogates these downstream events by inhibiting the initial Syk activation step.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various assays.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 | Selectivity vs. Syk | Reference |

| Syk | Cell-free | 1 nM | - | [4] |

| Fgr | Cell-free | >80 nM | >80-fold | [2] |

| Lyn | Cell-free | >80 nM | >80-fold | [2] |

| FAK | Cell-free | >80 nM | >80-fold | [2] |

| Pyk2 | Cell-free | >80 nM | >80-fold | [2] |

| Zap70 | Cell-free | >80 nM | >80-fold | [2] |

Table 2: Cellular Activity

| Assay | Cell Type | Stimulus | Endpoint | IC50 | Reference |

| B-cell Activation | Human Whole Blood | Anti-IgD | CD69 Upregulation | 324 nM | [3][4] |

| Basophil Degranulation | Human Whole Blood | Anti-IgE | CD63 Upregulation | 205 nM | [3][4] |

| BLNK Phosphorylation | Ramos B-cells | Anti-IgM | Phospho-BLNK | 178 nM | [5] |

| ERK Phosphorylation | Human Whole Blood | Anti-IgD | Phospho-ERK | 660 nM | [3] |

Table 3: In Vivo Efficacy

| Model | Species | Dosing Regimen | Endpoint | Result | Reference |

| Collagen-Induced Arthritis | Rat | Oral, daily | Reduction in paw swelling | Dose-dependent anti-inflammatory activity | [4] |

| Non-Hodgkin's Lymphoma Xenograft | Mouse | 10, 15, 20 mg/kg, oral, twice daily | Tumor growth inhibition | Significant inhibition of tumor growth | [5] |

| BCR-mediated Splenomegaly | Mouse | 15 mg/kg, oral, twice daily | Spleen weight | Significant reduction in spleen weight | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Syk Inhibition Assay (Cell-free)

This assay determines the direct inhibitory effect of PRT062607 on purified Syk kinase activity.

References

- 1. Portola Pharmaceuticals Announces Initiation of Phase 1 Clinical Trial of PRT062607, an Oral, Syk-Specific Inhibitor for Chronic Inflammatory Disease Indications [prnewswire.com]

- 2. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

PRT062607 Hydrochloride: An In-Depth Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of a variety of cell surface receptors, particularly in hematopoietic cells. Its involvement in the signaling pathways of the B-cell receptor (BCR) and Fc receptors makes it a compelling therapeutic target for a range of B-cell malignancies and autoimmune/inflammatory disorders. This technical guide provides a comprehensive overview of the molecular target of PRT062607, its mechanism of action, a compilation of its quantitative data, detailed experimental protocols from key studies, and visual representations of the relevant biological pathways and experimental workflows.

Core Target: Spleen Tyrosine Kinase (Syk)

The primary molecular target of PRT062607 is Spleen Tyrosine Kinase (Syk).[1][2][3] PRT062607 exhibits high affinity and specificity for Syk, with a half-maximal inhibitory concentration (IC50) of 1 nM in cell-free assays.[1][3] Its selectivity for Syk is significant, with at least an 80-fold greater affinity for Syk compared to other kinases, positioning it as a highly specific investigational agent.[1][3]

Mechanism of Action

PRT062607 exerts its therapeutic effects by inhibiting the catalytic activity of Syk. In the context of B-cell signaling, antigen binding to the B-cell receptor (BCR) leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the associated Igα (CD79a) and Igβ (CD79b) chains by Src-family kinases such as Lyn. Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex. This recruitment results in the autophosphorylation and activation of Syk, which then phosphorylates a multitude of downstream substrates, initiating a signaling cascade that ultimately leads to B-cell proliferation, differentiation, and antibody production.

PRT062607, by binding to the ATP-binding pocket of Syk, prevents its phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade. This inhibition has been shown to abrogate BCR-mediated B-cell signaling and activation, as well as Fc receptor signaling in other hematopoietic cells like basophils.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of PRT062607

| Target/Process | Assay Type | IC50 | Reference(s) |

| Syk Kinase | Cell-free kinase assay | 1 nM | [1][3] |

| B-cell Activation (BCR-mediated) | Human Whole Blood | 0.27 µM (CD69 upregulation) | [4] |

| B-cell Signaling (BCR-mediated) | Human Whole Blood | 0.28 µM (p-ERK) | [4] |

| Basophil Degranulation (FcεRI-mediated) | Human Whole Blood | 0.15 µM | [4] |

| Fgr Kinase | Kinase Panel | >80-fold less potent than Syk | |

| Lyn Kinase | Kinase Panel | >80-fold less potent than Syk | |

| FAK Kinase | Kinase Panel | >80-fold less potent than Syk | |

| Pyk2 Kinase | Kinase Panel | >80-fold less potent than Syk | |

| Zap70 Kinase | Kinase Panel | >80-fold less potent than Syk |

Table 2: In Vivo Efficacy of PRT062607

| Animal Model | Species | Dosing Regimen | Key Findings | Reference(s) |

| Ramos Lymphoma Xenograft | Mouse | 10, 15, or 20 mg/kg, oral, twice daily | Significant inhibition of tumor growth | [5] |

| BCR-mediated Splenomegaly | Mouse | 15 mg/kg, oral, twice daily | Prevention of splenomegaly | |

| Collagen-Induced Arthritis | Rat | Not specified | Dose-dependent anti-inflammatory activity | [2] |

| Healthy Volunteers (Phase 1) | Human | Single and multiple ascending oral doses | Well-tolerated; complete inhibition of Syk activity in whole blood assays | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for PRT062607.

In Vitro Syk Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of PRT062607 on purified Syk kinase.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Recombinant human Syk enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

PRT062607 is added at various concentrations to determine its effect on substrate phosphorylation.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.

-

Phosphorylation of the substrate brings the europium and APC in close proximity, allowing for FRET.

-

The FRET signal is measured using a suitable plate reader, and the IC50 value is calculated from the dose-response curve.

-

B-Cell Activation Assay using Phospho-flow Cytometry

-

Objective: To assess the effect of PRT062607 on BCR-induced downstream signaling in B-cells.

-

Methodology:

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Inhibitor Treatment: PBMCs are pre-incubated with varying concentrations of PRT062607 or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.

-

BCR Stimulation: B-cells are stimulated by adding an anti-IgM or anti-IgD antibody for a short period (e.g., 10-15 minutes) at 37°C to crosslink the BCR.

-

Fixation and Permeabilization: The cells are immediately fixed with a paraformaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins, followed by permeabilization with a methanol-based buffer to allow antibody access to intracellular epitopes.

-

Staining: Cells are stained with fluorescently labeled antibodies against B-cell surface markers (e.g., CD19, CD20) and intracellular phosphorylated proteins (e.g., phospho-Syk, phospho-ERK, phospho-AKT).

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The data is analyzed to determine the percentage of B-cells with phosphorylated signaling proteins in the presence and absence of PRT062607, from which IC50 values can be derived.[1][6][7][8][9]

-

Ramos Cell Xenograft Model in Mice

-

Objective: To evaluate the in vivo anti-tumor efficacy of PRT062607 in a human B-cell lymphoma model.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: A suspension of Ramos Burkitt's lymphoma cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., RPMI-1640) is injected subcutaneously into the flank of each mouse.[10]

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. PRT062607 is administered orally (e.g., by gavage) at different dose levels (e.g., 10, 15, 20 mg/kg) twice daily. The control group receives a vehicle solution.[5]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The efficacy of PRT062607 is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

-

Collagen-Induced Arthritis (CIA) Model in Rats

-

Objective: To assess the anti-inflammatory and disease-modifying effects of PRT062607 in a preclinical model of rheumatoid arthritis.

-

Methodology:

-

Induction of Arthritis: Male Lewis rats are typically used. Arthritis is induced by an intradermal injection of an emulsion of bovine or chicken type II collagen and complete Freund's adjuvant (CFA) at the base of the tail. A booster injection of collagen in incomplete Freund's adjuvant (IFA) is often given 7 days later.

-

Treatment: Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, PRT062607 administration (e.g., oral gavage) starts on the day of the first immunization. For therapeutic treatment, dosing begins after the onset of clinical signs of arthritis.

-

Clinical Assessment: The severity of arthritis is scored regularly (e.g., 3-4 times per week) by evaluating paw swelling, erythema, and joint mobility. Each paw is typically scored on a scale of 0-4, with a maximum possible score of 16 per animal.

-

Histopathology: At the end of the study, the joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Outcome Measures: The efficacy of PRT062607 is evaluated by its ability to reduce clinical arthritis scores, paw swelling, and histopathological damage compared to the vehicle-treated control group.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of PRT062607 on Syk.

Experimental Workflow Diagram

Caption: Workflow for assessing PRT062607's effect on BCR signaling via phospho-flow cytometry.

References

- 1. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations [bio-protocol.org]

- 8. academic.oup.com [academic.oup.com]

- 9. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]

PRT062607 Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15 and BIIB-057, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, playing a key role in signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR).[1][3] This central role in immune cell activation made Syk an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of PRT062607.

Discovery and Chemical Properties

PRT062607 was identified as a novel and highly selective Syk inhibitor.[1][2] Its chemical name is (4-(3-(2H-1,2,3-triazol-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino)pyrimidine-5-carboxamide acetate).[1] The hydrochloride salt form of the compound was developed for pharmaceutical use.

Mechanism of Action

PRT062607 exerts its pharmacological effect through the potent and selective inhibition of Syk kinase. In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade. This process involves the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, which then leads to the recruitment and activation of Syk.[1] Activated Syk, in turn, phosphorylates downstream effector molecules, culminating in cellular activation, proliferation, and differentiation.[1] PRT062607 competitively binds to the ATP-binding site of Syk, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of Syk-mediated signaling ultimately inhibits B-cell activation and function.[1]

Signaling Pathway Diagram

References

- 1. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

PRT062607 Hydrochloride: A Technical Guide for Researchers

CAS Number: 1370261-97-4 Synonyms: P505-15 Hydrochloride, PRT-2607 Hydrochloride, BIIB-057 Hydrochloride

This technical guide provides an in-depth overview of PRT062607 Hydrochloride, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Syk inhibition in various diseases, including inflammatory and autoimmune disorders, as well as certain B-cell malignancies.[1][2]

Core Compound Information

This compound is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of Syk.[3] Its high selectivity and potency make it a valuable tool for studying Syk-mediated signaling pathways and a promising candidate for therapeutic development.

| Property | Value | Reference |

| CAS Number | 1370261-97-4 | |

| Molecular Formula | C₁₉H₂₄ClN₉O | |

| Molecular Weight | 429.91 g/mol | [4] |

Mechanism of Action and Signaling Pathway

PRT062607 is a highly specific and potent inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2][5] In B-cells, antigen binding to the BCR leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases like Lyn. This creates docking sites for Syk, which upon binding, becomes activated and autophosphorylated.[6] Activated Syk then initiates a cascade of downstream signaling events, including the activation of pathways involving ERK and AKT, ultimately leading to B-cell activation, proliferation, and differentiation.[6][7] PRT062607 exerts its inhibitory effect by competing with ATP for the binding site on Syk, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[3]

Potency and Selectivity

PRT062607 demonstrates high potency against Syk and significant selectivity over other kinases. This specificity minimizes off-target effects, making it a more desirable therapeutic candidate.

| Assay Type | Target/Pathway | IC₅₀ Value | Reference |

| Cell-Free Assay | Syk | 1 nM | [6][8][9][10] |

| Human Whole Blood | FcεRI-mediated Basophil Degranulation | 150 nM / 205 nM | [2][5][11] |

| Human Whole Blood | BCR-mediated B-cell Activation | 280 nM / 324 nM | [2][5][11] |

| Human Whole Blood | BCR-mediated B-cell Signaling | 270 nM | [11] |

| Cell-based Assay | SYK-mediated pERK Y204 Inhibition | 660 nM | [1] |

| Kinase Panel | Fgr | 81 nM | [12] |

| Kinase Panel | Lyn | 192 nM | [12] |

| Kinase Panel | cSRC | 244 nM | [12] |

| Kinase Panel | Lck | 249 nM | [12] |

| Kinase Panel | ZAP-70 | 1.05 nM | [12] |

Pharmacokinetics

Clinical studies in healthy volunteers have shown that PRT062607 has a favorable pharmacokinetic profile following oral administration.[1][2][5] The compound was well-tolerated across a range of doses.[1][2]

| Parameter | Description | Value |

| t₁/₂ | Apparent terminal half-life | ~24 hours (pharmacodynamic half-life)[1][2][5] |

| Cₘₐₓ | Maximum plasma concentration | Dose-dependent |

| tₘₐₓ | Time to maximum concentration | Not specified |

| AUC | Area under the plasma concentration-time curve | Dose-dependent |

Note: Specific pharmacokinetic parameter values (Cₘₐₓ, tₘₐₓ, AUC) are dose-dependent and detailed tables can be found in the cited literature.[1]

Experimental Protocols

In Vitro B-Cell Activation Assay

This protocol outlines a method to assess the inhibitory effect of PRT062607 on B-cell activation in human whole blood.

Methodology:

-

Blood Collection: Obtain whole blood from healthy volunteers.

-

Compound Treatment: Aliquot blood samples and pre-incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Stimulation: Induce B-cell activation by adding an anti-IgD antibody. A Syk-independent stimulant like Phorbol 12-myristate 13-acetate (PMA) can be used as a specificity control.[1]

-

Incubation: Incubate the samples overnight (approximately 16-18 hours).[1]

-

Staining and Analysis: Stain the cells with a fluorescently labeled antibody against an activation marker, such as CD69. Analyze the samples using flow cytometry to quantify the percentage of activated B-cells.

-

Data Interpretation: Plot the percentage of inhibition against the concentration of PRT062607 to determine the IC₅₀ value.

Intracellular Phospho-flow Cytometry

This protocol is for measuring the phosphorylation status of downstream signaling proteins like ERK and AKT in response to Syk activation and inhibition.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use specific B-cell lines (e.g., Ramos cells).[12]

-

Compound Treatment: Treat the cells with PRT062607 or vehicle for a specified period (e.g., 30 minutes).[6]

-

Stimulation: Stimulate the cells with an appropriate agonist, such as anti-IgG and anti-IgM, for a short duration (e.g., 10 minutes).[6]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane to allow antibodies to access intracellular proteins.

-

Intracellular Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK (Y204), phospho-AKT (S473)).[7][12]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the levels of protein phosphorylation.

Apoptosis Assay

This protocol can be used to determine if inhibition of Syk by PRT062607 induces apoptosis in cancer cell lines.

Methodology:

-

Cell Culture: Culture B-cell lymphoma cell lines (e.g., SU-DHL6) under standard conditions.[6]

-

Compound Treatment: Treat the cells with various concentrations of PRT062607 for an extended period (e.g., 24-72 hours).[6]

-

Apoptosis Detection: Use a commercially available apoptosis detection kit, such as one that measures active caspase-3 or uses Annexin V and a viability dye.[6]

-

Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Applications

PRT062607 has demonstrated anti-inflammatory activity in rodent models of rheumatoid arthritis.[11] In oncology research, oral administration of PRT062607 has been shown to inhibit tumor growth in mouse xenograft models of non-Hodgkin lymphoma (NHL) and prevent BCR-mediated splenomegaly.[6][12] Furthermore, it has shown synergistic effects when combined with other chemotherapeutic agents like fludarabine (B1672870) in primary chronic lymphocytic leukemia (CLL) cells.[6]

Conclusion

This compound is a well-characterized, potent, and selective Syk inhibitor. Its favorable preclinical and early clinical data suggest its potential as a therapeutic agent for a range of immune-mediated diseases and B-cell malignancies. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the role of Syk in health and disease.

References

- 1. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PRT062607 (P505-15) HCl | 1370261-97-4 | VEC26197 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

PRT062607 Hydrochloride: A Technical Guide for Researchers

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical cytoplasmic tyrosine kinase involved in signal transduction downstream of various receptors in hematopoietic cells, including the B-cell receptor (BCR) and Fc receptors.[1] Its pivotal role in immune cell activation has made it a compelling therapeutic target for a range of inflammatory, autoimmune, and malignant disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical Information

-

IUPAC Name: 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride[3]

-

SMILES String: C1CC--INVALID-LINK--N">C@HNC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl[3]

-

Molecular Formula: C₁₉H₂₄ClN₉O[3]

-

Molecular Weight: 429.9 g/mol [3]

Mechanism of Action

PRT062607 is a noncovalent, ATP-competitive inhibitor of Syk.[4] In B-cells, activation of the B-cell receptor (BCR) by an antigen leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) by the Src family kinase Lyn. This recruits Syk to the receptor, leading to its autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and survival.[1] PRT062607 selectively binds to the ATP-binding pocket of Syk, preventing its phosphorylation and activation, thereby abrogating these downstream signals.[4]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by PRT062607.

Quantitative Data

The inhibitory activity of PRT062607 has been quantified in various in vitro and in vivo assays.

| Assay | Target/Cell Type | Metric | Value | Reference |

| Cell-free Kinase Assay | Syk | IC₅₀ | 1-2 nM | [5] |

| B-cell Activation (BCR-mediated) | Human Whole Blood | IC₅₀ | 0.27 µM / 324 nM | [5][6] |

| Basophil Degranulation (FcεRI-mediated) | Human Whole Blood | IC₅₀ | 0.15 µM / 205 nM | [5][6] |

| ERK Phosphorylation (BCR/Syk-mediated) | Human Whole Blood | IC₅₀ | 660 nM | [6] |

| Kinase Selectivity | Fgr | IC₅₀ | 81 nM | [7] |

| Kinase Selectivity | Lyn | IC₅₀ | 192 nM | [7] |

| Kinase Selectivity | FAK | IC₅₀ | 415 nM | [7] |

| Kinase Selectivity | Pyk2 | IC₅₀ | 108 nM | [7] |

| Kinase Selectivity | ZAP-70 | IC₅₀ | 1.05 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Syk Kinase Inhibition Assay (HTRF-based)

This protocol provides a general framework for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay to determine the IC₅₀ of PRT062607 against Syk.

Workflow Diagram

Materials:

-

Recombinant Syk enzyme

-

Biotinylated tyrosine kinase substrate (e.g., poly-GT-biotin)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

HTRF detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)

-

Europium-conjugated anti-phosphotyrosine antibody (Eu-Ab)

-

Streptavidin-XL665 (SA-XL665)

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Enzyme and Substrate Mix: Prepare a solution containing Syk enzyme and the biotinylated substrate in the kinase reaction buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the substrate.[8]

-

Plate Setup: Add 5 µL of the PRT062607 dilutions (or vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 5 µL of the Syk enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of ATP solution (at a concentration near its Km) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu-Ab and SA-XL665.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Europium reference) and 665 nm (FRET signal).

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the logarithm of the PRT062607 concentration. Determine the IC₅₀ value using a nonlinear regression curve fit.

B-cell Activation Assay by Flow Cytometry

This protocol describes how to assess the inhibitory effect of PRT062607 on BCR-mediated B-cell activation in human whole blood by measuring the upregulation of the activation marker CD69.

Materials:

-

Heparinized human whole blood

-

This compound

-

Anti-IgD antibody (for BCR stimulation)

-

Phorbol 12-myristate 13-acetate (PMA) (as a Syk-independent control)

-

Fluorescently-conjugated antibodies against human CD19 and CD69

-

FACS lysing solution

-

Flow cytometer

Procedure:

-

Compound Incubation: Aliquot whole blood into tubes and add varying concentrations of PRT062607 or vehicle control. Incubate for 1 hour at 37°C.

-

Stimulation: Add anti-IgD antibody to stimulate B-cells via the BCR. For a negative control, use an unstimulated sample. For a Syk-independent positive control, stimulate cells with PMA.

-

Incubation: Incubate the samples overnight (16-18 hours) at 37°C in a 5% CO₂ incubator.[6]

-

Staining: Add fluorescently-conjugated antibodies against CD19 (to identify B-cells) and CD69 (as the activation marker) to each tube and incubate for 15-30 minutes at room temperature in the dark.

-

Lysis: Lyse the red blood cells using a FACS lysing solution according to the manufacturer's protocol.

-

Washing: Wash the remaining cells with PBS or FACS buffer.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Analysis: Gate on the CD19-positive B-cell population and quantify the expression of CD69. Determine the IC₅₀ of PRT062607 by plotting the inhibition of CD69 upregulation against the compound concentration.

Intracellular Phospho-flow Cytometry for Syk Signaling

This protocol details the measurement of phosphorylation of downstream targets of Syk, such as ERK, in response to BCR stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a suitable B-cell line (e.g., Ramos)

-

This compound

-

Anti-IgM or Anti-IgD antibody

-

FACS Lyse/Fix Buffer

-

Permeabilization Buffer (e.g., ice-cold methanol)

-

Fluorescently-conjugated antibodies against a B-cell marker (e.g., CD20) and phospho-ERK (pERK Y204).

-

Flow cytometer

Procedure:

-

Cell Preparation: Resuspend cells in an appropriate culture medium.

-

Compound Incubation: Pre-incubate the cells with various concentrations of PRT062607 for 30-60 minutes at 37°C.[1]

-

Stimulation: Stimulate the cells with anti-IgM or anti-IgD for a short period (e.g., 5-15 minutes) at 37°C.[1][6]

-

Fixation: Immediately stop the stimulation by adding a pre-warmed FACS Lyse/Fix buffer. Incubate for 10 minutes at 37°C.

-

Permeabilization: Wash the cells and then permeabilize them by adding ice-cold methanol (B129727) and incubating for at least 30 minutes on ice or at -20°C.[6]

-

Staining: Wash the cells to remove the methanol and then stain with fluorescently-conjugated antibodies against a B-cell surface marker and the intracellular phospho-protein of interest (e.g., pERK) for 60 minutes at room temperature.[6]

-

Washing and Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Analysis: Gate on the B-cell population and analyze the median fluorescence intensity of the phospho-protein stain. Determine the inhibitory effect of PRT062607 on the phosphorylation event.

Conclusion

This compound is a valuable research tool for investigating the role of Syk in various biological processes. Its high potency and selectivity make it a precise probe for dissecting Syk-dependent signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this inhibitor into their studies of autoimmune diseases, allergic responses, and B-cell malignancies.

References

- 1. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H24ClN9O | CID 56948527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

PRT062607 Hydrochloride: A Deep Dive into its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical mediator of signal transduction in various hematopoietic cells and is implicated in inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data for this compound.

Core Chemical and Physical Properties

This compound is chemically defined as 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄ClN₉O | [5][6] |

| Molecular Weight | 429.91 g/mol | [5][6][7] |

| CAS Number | 1370261-97-4 | [5] |

| Appearance | White to off-white solid | [8] |

| Purity | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Soluble in DMSO | [8] |

| Storage | Powder: -20°C; In solvent: -80°C | [8] |

Mechanism of Action: A Selective Syk Inhibitor

PRT062607 is a highly specific and potent inhibitor of Syk, with an IC₅₀ of 1-2 nM.[8][9][10] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[8][11]

Syk plays a crucial role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[3] Upon receptor engagement, Syk is activated and phosphorylates downstream signaling molecules, leading to the activation of multiple pathways, including the PLCγ2 and PI3K-AKT-mTOR pathways.[2] This cascade ultimately results in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[7]

PRT062607 exerts its therapeutic effects by binding to the ATP-binding pocket of Syk, thereby preventing its phosphorylation and activation. This blockade of Syk signaling leads to the inhibition of downstream events.[12]

Biological Activity and Efficacy

PRT062607 has demonstrated significant biological activity in a variety of in vitro and in vivo models.

In Vitro Activity

| Assay | Cell Type | Endpoint | IC₅₀ | Source |

| Syk Kinase Assay | Purified Syk | Phosphorylation | 1-2 nM | [1][8][11] |

| B-cell Signaling | Human Ramos B-cells | BLNK Phosphorylation | 0.178 µM | [7] |

| B-cell Activation | Human Whole Blood | B-cell Antigen Receptor-mediated | 0.27 - 0.28 µM | [7][8] |

| Basophil Degranulation | Human Whole Blood | Fcε Receptor 1-mediated | 0.15 µM | [7][8] |

| Apoptosis Induction | SU-DHL6 cells | Apoptosis | 2 µM (24h) | [12] |

| Chemokine Secretion | CLL cells | CCL3 and CCL4 secretion | Inhibition observed | [7][11] |

| Cell Migration | CLL cells | Migration towards CXCL12/13 | Inhibition observed | [7][11] |

In Vivo Activity

| Model | Species | Dosing | Effect | Source |

| Rheumatoid Arthritis | Rodent | 5, 15, 30 mg/kg, b.i.d. | Dose-dependent anti-inflammatory activity | [7] |

| Ramos Tumor Xenograft | Mouse | 10, 15, 20 mg/kg, b.i.d. | Protection from tumor growth | [11][12] |

| BCR-mediated Splenomegaly | Mouse | Not specified | Prevention of splenomegaly | [1] |

| Healthy Volunteers | Human | Single and multiple oral doses | Well-tolerated, complete Syk inhibition | [3][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments involving PRT062607.

Kinase Inhibition Assay

The inhibitory activity of PRT062607 against Syk kinase is determined using a fluorescent antibody-based assay.

-

Enzyme and Substrate Preparation : Purified recombinant Syk enzyme and a suitable substrate (e.g., a tyrosine-containing peptide) are prepared in an appropriate assay buffer.

-

Compound Dilution : PRT062607 is serially diluted to create a range of concentrations.

-

Reaction Initiation : The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.

-

Detection : After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured using a fluorescent antibody specific for the phosphorylated tyrosine. The signal is often detected using Fluorescence Resonance Energy Transfer (FRET).[7]

-

Data Analysis : The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-flow Cytometry Assay

This assay measures the phosphorylation status of intracellular signaling proteins in response to stimuli and the effect of inhibitors.

-

Cell Culture and Stimulation : Human Ramos B-cells are cultured and pre-incubated with varying concentrations of PRT062607 for 30 minutes. The cells are then stimulated with anti-IgM to induce BCR signaling.[7]

-

Fixation and Permeabilization : After 15 minutes of stimulation, the cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized to allow antibodies to access intracellular proteins.

-

Antibody Staining : The cells are stained with fluorescently labeled antibodies specific for phosphorylated proteins of interest, such as phospho-BLNK (Tyr84), phospho-ERK (Y204), and phospho-AKT (S473).[7][12]

-

Flow Cytometry Analysis : The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

Data Analysis : The IC₅₀ is determined by quantifying the reduction in the phosphorylation signal at different inhibitor concentrations.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of PRT062607 in a living organism.

-

Tumor Cell Implantation : Human non-Hodgkin lymphoma cells (e.g., Ramos) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth and Treatment Initiation : Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Treatment with PRT062607 (e.g., 10, 15, or 20 mg/kg, administered orally twice daily) or vehicle control is initiated.[11][12]

-

Tumor Monitoring : Tumor volume is measured regularly throughout the study.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.[12]

-

Data Analysis : The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Syk kinase with demonstrated efficacy in preclinical models of B-cell malignancies and inflammatory diseases. Its favorable pharmacokinetic profile and safety in early clinical studies underscore its potential as a therapeutic agent.[3][4] The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound.

References

- 1. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C19H24ClN9O | CID 56948527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

PRT062607 Hydrochloride: An In-depth Technical Guide to In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro potency and characterization of PRT062607 hydrochloride (also known as P505-15), a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a key therapeutic target for autoimmune diseases and B-cell malignancies.

Core Efficacy: Potency and Selectivity

PRT062607 is a highly potent inhibitor of Syk kinase. In cell-free enzymatic assays, it consistently demonstrates low nanomolar efficacy. Its selectivity is a key attribute, showing significantly less activity against other related kinases, which is crucial for minimizing off-target effects.

Table 1: Enzymatic Assay Potency and Selectivity

| Target Kinase | IC50 (nM) | Selectivity vs. Syk | Reference |

| Syk | 1 - 2 | - | [1][2] |

| Lck | 249 | >124-fold | [3] |

| PAK5 | 166 | >83-fold | [3] |

| Fgr | - | >80-fold | [1][4] |

| Lyn | - | >80-fold | [1][4] |

| FAK | - | >80-fold | [4] |

| Pyk2 | - | >80-fold | [4] |

| Zap70 | - | >80-fold | [1][4] |

| FLT3 | - | >80-fold | [4] |

| MLK1 | - | >80-fold | [4] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity: Functional Inhibition

The potent enzymatic inhibition of Syk by PRT062607 translates effectively into functional cellular activity. The compound has been shown to inhibit key Syk-dependent pathways in various immune cells within a whole blood context, demonstrating its potential for therapeutic application.

Table 2: Cell-Based Assay Potency

| Assay | Cell Type / System | Measurement | IC50 (µM) | Reference |

| B-Cell Receptor Signaling | Human Whole Blood | B-cell activation | 0.27 - 0.28 | [1][2][4] |

| B-Cell Receptor Signaling | Human Whole Blood | B-cell activation (CD69) | 0.324 | [5][6] |

| Fcε Receptor Signaling | Human Whole Blood | Basophil degranulation (CD63) | 0.15 | [1][2][4] |

| Fcε Receptor Signaling | Human Whole Blood | Basophil degranulation | 0.205 | [5][6] |

| B-Cell Receptor Signaling | Mouse (ex vivo) | Syk signaling | 0.32 | [2] |

| Cell Viability | Primary CLL Cells | Apoptosis Induction | IC50 < 3 µM in 36% of samples | [7] |

Note: These assays measure the functional consequences of Syk inhibition in a more physiologically relevant environment.

Signaling Pathway and Mechanism of Action

PRT062607 exerts its effect by directly inhibiting the kinase activity of Syk. In the B-cell signaling cascade, antigen binding to the BCR leads to the phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) within the Igα/Igβ subunits by Src-family kinases like LYN. This creates a docking site for Syk, which upon binding becomes activated and phosphorylates downstream targets, initiating a cascade that results in cellular activation, proliferation, and differentiation. PRT062607 blocks this critical activation step.

Caption: B-Cell Receptor (BCR) signaling cascade showing the central role of Syk and its inhibition by PRT062607.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following protocols are based on descriptions of assays used to characterize PRT062607.

Syk Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This biochemical assay quantifies the direct inhibitory effect of PRT062607 on purified Syk enzyme activity.

-

Objective: To determine the IC50 value of PRT062607 against purified Syk kinase.

-

Methodology:

-

Reagents: Purified Syk enzyme, a tyrosine kinase substrate peptide, ATP, and a FRET-paired antibody system where one antibody is specific for the phosphorylated substrate.

-

Procedure: The assay is typically run in a microplate format. Varying concentrations of PRT062607 are pre-incubated with the Syk enzyme.

-

The kinase reaction is initiated by the addition of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the detection reagents, including a fluorescently labeled antibody specific for the phosphorylated tyrosine on the substrate, are added.

-

Detection: The extent of substrate phosphorylation is measured by the increase in the FRET signal, which is proportional to the kinase activity.[2][4]

-

Analysis: The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a suitable regression model.

-

Caption: Generalized workflow for an in vitro biochemical kinase inhibition assay.

B-Cell Activation Assay (Whole Blood)

This cell-based assay measures the functional consequence of Syk inhibition on B-lymphocyte activation.

-

Objective: To determine the potency of PRT062607 in inhibiting BCR-mediated B-cell activation.

-

Methodology:

-

Sample: Freshly drawn heparinized human whole blood.

-

Procedure: Aliquots of whole blood are pre-incubated with various concentrations of PRT062607 or vehicle control.

-

B-cell activation is stimulated by adding a BCR agonist, such as anti-IgD or anti-IgM antibody.[1][5]

-

The samples are incubated overnight (16-18 hours) to allow for the upregulation of activation markers.

-

Following incubation, red blood cells are lysed.

-

Detection: The remaining cells are stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and an activation marker (e.g., CD69). The expression level of CD69 on the B-cell population is quantified using flow cytometry.[5]

-

Analysis: The IC50 is calculated based on the concentration-dependent inhibition of CD69 upregulation compared to the vehicle-treated control.

-

Basophil Degranulation Assay (Whole Blood)

This assay assesses the inhibitory effect of PRT062607 on Syk-dependent FcεRI signaling in basophils.

-

Objective: To measure the potency of PRT062607 in inhibiting IgE-mediated basophil activation.

-

Methodology:

-

Sample: Freshly drawn heparinized human whole blood.

-

Procedure: Blood samples are pre-incubated with various concentrations of PRT062607 or vehicle control.

-

Basophil degranulation is triggered via the FcεRI pathway, typically by using an anti-IgE antibody.

-

Detection: Degranulation is measured by the upregulation of CD63 on the surface of basophils, which is a marker for the fusion of granule membranes with the cell membrane.[5] Cells are stained with fluorescently labeled antibodies for a basophil marker and CD63 and analyzed by flow cytometry.

-

Analysis: The IC50 is determined by quantifying the reduction in CD63 expression on basophils as a function of PRT062607 concentration.

-

Cell Viability / Apoptosis Assay

This assay determines the effect of Syk inhibition on the survival of malignant B-cells, such as those from Chronic Lymphocytic Leukemia (CLL).

-

Objective: To evaluate the ability of PRT062607 to induce apoptosis and reduce the viability of cancer cells.

-

Methodology:

-

Cells: Primary CLL cells or B-cell lymphoma cell lines (e.g., SUDHL-4, SUDHL-6).[8]

-

Procedure: Cells are cultured in appropriate media and treated with a range of PRT062607 concentrations or vehicle control for an extended period (e.g., 48-72 hours).[2][8]

-

Detection:

-

Viability: A tetrazolium-based MTS assay can be used, where the conversion of the MTS reagent to a colored formazan (B1609692) product by metabolically active cells is measured spectrophotometrically. The amount of color is proportional to the number of viable cells.[8]

-

Apoptosis: Apoptosis can be measured by flow cytometry using an antibody against active caspase-3 or by using Annexin V/PI staining.[8]

-

-

Analysis: For viability, data are normalized to untreated controls to calculate IC50 values. For apoptosis, the percentage of apoptotic cells is quantified.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Syk | Src | MLK | TargetMol [targetmol.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. selleckchem.com [selleckchem.com]

- 5. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

PRT062607 Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15 or BIIB057, is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a critical mediator of signal transduction in various hematopoietic cells, playing a key role in immune and inflammatory responses.[3][4] Its involvement in the pathogenesis of autoimmune diseases and B-cell malignancies has made it an attractive therapeutic target.[2][5] This technical guide provides a comprehensive overview of the preclinical data available for PRT062607, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

Mechanism of Action: Selective Syk Inhibition

PRT062607 exerts its pharmacological effects through the specific inhibition of Syk kinase.[1] Syk is a non-receptor tyrosine kinase that plays a central role in signaling pathways downstream of various receptors, including the B-cell receptor (BCR) and Fc receptors.[3][6] Upon receptor engagement, Syk is activated and phosphorylates downstream substrates, leading to the activation of multiple signaling cascades that control cellular processes such as proliferation, differentiation, and the production of inflammatory mediators.[5]

PRT062607 is a highly selective inhibitor of Syk, with a 50% inhibitory concentration (IC50) of 1-2 nM in cell-free assays.[1][7] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[1] This high selectivity minimizes the potential for off-target effects.

In Vitro Pharmacology

The preclinical in vitro activity of PRT062607 has been evaluated in various cellular assays, demonstrating its potent inhibitory effects on Syk-mediated signaling and function.

| Assay Type | Cell Type | Parameter | IC50 Value | Reference |

| Kinase Assay | Purified Syk Enzyme | Syk Inhibition | 1-2 nM | [1][7] |

| B-cell Signaling | Human Whole Blood | BCR-mediated B-cell Signaling | 0.27 µM | [1] |

| B-cell Activation | Human Whole Blood | BCR-mediated B-cell Activation | 0.28 µM | [1] |

| Basophil Degranulation | Human Whole Blood | FcεRI-mediated Basophil Degranulation | 0.15 µM | [1] |

| B-cell Activation (Healthy Volunteers) | Whole Blood | BCR-mediated B-cell Activation | 324 nM | [3][4] |

| Basophil Degranulation (Healthy Volunteers) | Whole Blood | FcεRI-mediated Basophil Degranulation | 205 nM | [3][4] |

| NHL & CLL Viability | NHL and CLL cell lines | Decreased Cell Viability | Not specified | [5] |

| Chemokine Secretion | CLL cells | BCR-dependent CCL3 & CCL4 Secretion | Inhibited | [7] |

| Cell Migration | CLL cells | Migration towards CXCL12 & CXCL13 | Inhibited | [7] |

Experimental Protocols

Kinase Inhibition Assay: The inhibitory activity of PRT062607 against purified Syk enzyme was determined using a fluorescent antibody-based assay that measures the extent of substrate phosphorylation.[7] Various concentrations of PRT062607 were tested to generate a dose-response curve and calculate the IC50 value.[7]

Whole Blood B-cell Activation Assay: Human whole blood was stimulated with a B-cell receptor (BCR) agonist in the presence of varying concentrations of PRT062607.[1] B-cell activation was assessed by measuring the expression of activation markers (e.g., CD69) on B-cells using flow cytometry.

Whole Blood Basophil Degranulation Assay: Human whole blood was stimulated with an FcεRI agonist to induce basophil degranulation.[1] The inhibitory effect of PRT062607 was determined by measuring the release of histamine (B1213489) or the expression of degranulation markers (e.g., CD63) on basophils via flow cytometry.

Cell Viability and Apoptosis Assays: Non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cell lines were treated with PRT062607 for a specified period.[5] Cell viability was assessed using standard methods like MTT or trypan blue exclusion. Apoptosis was measured by detecting active caspase-3 using flow cytometry.[5]

In Vivo Pharmacology

The anti-inflammatory and anti-tumor activity of PRT062607 has been demonstrated in several preclinical animal models.

| Animal Model | Disease | Key Findings | Reference |

| Rat Collagen-Induced Arthritis | Rheumatoid Arthritis | Dose-dependent anti-inflammatory activity. | [3] |

| Mouse Model | Rheumatoid Arthritis | Dose-dependent anti-inflammatory activity. | [1] |

| Mouse Splenomegaly Model | B-cell Malignancy | Prevention of BCR-mediated splenomegaly. | [2][5] |

| Mouse Xenograft Model (Ramos cells) | Non-Hodgkin Lymphoma | Significant inhibition of tumor growth. | [2][5] |

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model: Arthritis was induced in rats by immunization with bovine type II collagen. PRT062607 was administered orally, and the severity of arthritis was assessed by clinical scoring of paw swelling and histological evaluation of joint inflammation and damage.

Mouse Xenograft Model: Human non-Hodgkin lymphoma cells (Ramos) were subcutaneously injected into immunodeficient mice.[5] Once tumors were established, mice were treated orally with PRT062607 or vehicle control.[5] Tumor growth was monitored over time by measuring tumor volume.[5]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of PRT062607 have been characterized in healthy volunteers following single and multiple oral administrations.[3][4]

| Parameter | Value | Condition | Reference |

| Pharmacodynamic Half-life | ~24 hours | In sensitive whole-blood assays | [3][4] |

| Time to Return to Baseline | 72 hours | Post-dose | [3][4] |

PRT062607 demonstrated a favorable PK profile and the ability to completely inhibit Syk activity in multiple whole-blood assays.[3][4] A clear relationship between plasma concentration and Syk inhibition was established, allowing for dose projections for therapeutic efficacy in human autoimmune diseases based on exposures required for efficacy in animal models.[3]

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for inflammatory and autoimmune disorders, as well as certain B-cell malignancies. Its high potency and selectivity for Syk, coupled with favorable in vitro and in vivo activity and a well-defined PK/PD relationship, provide a solid foundation for its continued clinical investigation. The detailed experimental protocols and summarized data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of kinase inhibitors and immunology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

PRT062607 Hydrochloride: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[2][3] Consequently, PRT062607 has been investigated for its therapeutic potential in B-cell malignancies and autoimmune and inflammatory diseases.[3][4] A closely related compound, Cerdulatinib (PRT062070), exhibits dual inhibitory activity against both Syk and Janus Kinases (JAKs).[1][5] This guide provides an in-depth overview of the research applications of PRT062607, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action